molecular formula C9H3F8N3 B5007855 2-Methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine-4-carbonitrile

2-Methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine-4-carbonitrile

Cat. No.: B5007855
M. Wt: 305.13 g/mol
InChI Key: JXGUZNZAVMJLQC-UHFFFAOYSA-N
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Description

2-Methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine-4-carbonitrile is a fluorinated pyrimidine derivative. This compound is notable for its unique structure, which includes multiple fluorine atoms, making it highly electronegative and chemically stable. Fluorinated compounds are often used in pharmaceuticals, agrochemicals, and materials science due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine-4-carbonitrile typically involves the introduction of fluorine atoms into the pyrimidine ring. One common method is the use of fluorinating agents such as Selectfluor® or Umemoto reagents. The reaction conditions often require a solvent like acetonitrile and a catalyst such as palladium or copper to facilitate the fluorination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace one of the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions typically result in the replacement of a fluorine atom with the nucleophile.

Scientific Research Applications

2-Methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. In the context of its anticancer properties, it acts as a tyrosine kinase inhibitor, binding to the ATP-binding site of the epidermal growth factor receptor (EGFR). This inhibits the phosphorylation of tyrosine residues, thereby blocking downstream signaling pathways that promote cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine-4-amine
  • 2-Methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine-4-carboxylic acid

Uniqueness

2-Methyl-6-pentafluoroethyl-5-trifluoromethylpyrimidine-4-carbonitrile is unique due to its high degree of fluorination, which imparts exceptional chemical stability and bioactivity. Compared to similar compounds, it has a distinct mechanism of action and a broader range of applications in scientific research and industry .

Properties

IUPAC Name

2-methyl-6-(1,1,2,2,2-pentafluoroethyl)-5-(trifluoromethyl)pyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F8N3/c1-3-19-4(2-18)5(8(12,13)14)6(20-3)7(10,11)9(15,16)17/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGUZNZAVMJLQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)C(C(F)(F)F)(F)F)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F8N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5.0 g (16.8 mmol) of 4-fluoro-2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)pyrimidine are dissolved in 40 ml of acetonitrile. 986 mg (20.1 mmol) of sodium cyanide are added and the reaction mixture is stirred for 18 hours at 50° C. A further 493 mg (10.7 mmol) of sodium cyanide are added and the reaction mixture is stirred under reflux for three hours. After adding 100 ml of water and 100 ml of ethyl acetate, the organic phase is separated off. The aqueous phase is extracted three times with ethyl acetate. The combined organic phases are washed twice with water and with a saturated sodium chloride solution, then dried over sodium sulphate, filtered and the solvent is removed on a rotary evaporator. This gives 4.71 g of 2-methyl-6-(pentafluoroethyl)-5-(trifluoromethyl)pyrimidine-4-carbonitrile (92%) as a dark oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
986 mg
Type
reactant
Reaction Step Two
Quantity
493 mg
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four

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